3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides
Scientific Research Applications
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide is Cytochrome P450 2C18 . Cytochrome P450 2C18 is a protein that in humans is encoded by the CYP2C18 gene. It belongs to the cytochrome P450 family of enzymes, which are monooxygenases that catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Safety and Hazards
Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals. They should be handled with care in the laboratory to avoid exposure.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-dimethylphenylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the thiophene ring: The sulfonamide intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene ring into the molecule.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Comparison with Similar Compounds
Similar Compounds
N,4-Dimethyl-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide: Shares the sulfonamide moiety but differs in the heterocyclic ring structure.
4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide: Similar sulfonamide structure with different substituents.
Uniqueness
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide is unique due to the combination of the sulfonamide, thiophene, and carboxamide groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12(2)11-18-17(20)16-15(9-10-23-16)19(4)24(21,22)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBSIFUBHMSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.